7-METHYL-2-(4-METHYLPHENYL)-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE
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Overview
Description
“7-METHYL-2-(4-METHYLPHENYL)-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE” is a synthetic organic compound that belongs to the class of chromeno[2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-METHYL-2-(4-METHYLPHENYL)-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic or basic conditions.
Introduction of the pyrimidine ring: This step might involve the reaction of the chromene intermediate with a suitable amidine or guanidine derivative.
Functional group modifications:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“7-METHYL-2-(4-METHYLPHENYL)-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE” can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the chromene or pyrimidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Hydrogen gas with a palladium catalyst.
Substitution reagents: Alkyl halides, aryl halides, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving chromeno[2,3-d]pyrimidines.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “7-METHYL-2-(4-METHYLPHENYL)-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE” would depend on its specific biological activity.
Properties
IUPAC Name |
7-methyl-2-(4-methylphenyl)-4-methylsulfanyl-5H-chromeno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-12-4-7-14(8-5-12)18-21-19-16(20(22-18)24-3)11-15-10-13(2)6-9-17(15)23-19/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQXVZQPNRUFJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)C)C(=N2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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